Cas no 1179879-73-2 (methyl 2-amino-2-(4-ethylphenyl)butanoate)

Methyl 2-amino-2-(4-ethylphenyl)butanoate is a chiral ester derivative featuring an amino functional group and an ethyl-substituted phenyl ring. This compound is of interest in synthetic organic chemistry, particularly as a potential intermediate for pharmaceuticals or agrochemicals. Its structure combines both aromatic and aliphatic components, offering versatility in further functionalization. The presence of the ester group enhances solubility in organic solvents, facilitating downstream reactions. The amino group provides a reactive site for derivatization, enabling the synthesis of more complex molecules. This compound may be useful in asymmetric synthesis or as a building block for bioactive compounds, though specific applications depend on further chemical modifications.
methyl 2-amino-2-(4-ethylphenyl)butanoate structure
1179879-73-2 structure
Product name:methyl 2-amino-2-(4-ethylphenyl)butanoate
CAS No:1179879-73-2
MF:C13H19NO2
Molecular Weight:221.29546380043
CID:6586659
PubChem ID:60796314

methyl 2-amino-2-(4-ethylphenyl)butanoate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-2-(4-ethylphenyl)butanoate
    • Benzeneacetic acid, α-amino-α,4-diethyl-, methyl ester
    • 1179879-73-2
    • SCHEMBL21767892
    • EN300-10207257
    • インチ: 1S/C13H19NO2/c1-4-10-6-8-11(9-7-10)13(14,5-2)12(15)16-3/h6-9H,4-5,14H2,1-3H3
    • InChIKey: LLOSLQGCHGGTNM-UHFFFAOYSA-N
    • SMILES: C1(C(N)(CC)C(OC)=O)=CC=C(CC)C=C1

計算された属性

  • 精确分子量: 221.141578849g/mol
  • 同位素质量: 221.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 234
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 2.4

じっけんとくせい

  • 密度みつど: 1.040±0.06 g/cm3(Predicted)
  • Boiling Point: 306.8±27.0 °C(Predicted)
  • 酸度系数(pKa): 7.12±0.10(Predicted)

methyl 2-amino-2-(4-ethylphenyl)butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-10207257-0.05g
methyl 2-amino-2-(4-ethylphenyl)butanoate
1179879-73-2 95%
0.05g
$719.0 2023-10-28
Enamine
EN300-10207257-0.25g
methyl 2-amino-2-(4-ethylphenyl)butanoate
1179879-73-2 95%
0.25g
$789.0 2023-10-28
Enamine
EN300-10207257-10.0g
methyl 2-amino-2-(4-ethylphenyl)butanoate
1179879-73-2
10g
$3992.0 2023-05-25
Enamine
EN300-10207257-1g
methyl 2-amino-2-(4-ethylphenyl)butanoate
1179879-73-2 95%
1g
$857.0 2023-10-28
Enamine
EN300-10207257-10g
methyl 2-amino-2-(4-ethylphenyl)butanoate
1179879-73-2 95%
10g
$3683.0 2023-10-28
Enamine
EN300-10207257-0.5g
methyl 2-amino-2-(4-ethylphenyl)butanoate
1179879-73-2 95%
0.5g
$823.0 2023-10-28
Enamine
EN300-10207257-5g
methyl 2-amino-2-(4-ethylphenyl)butanoate
1179879-73-2 95%
5g
$2485.0 2023-10-28
Enamine
EN300-10207257-0.1g
methyl 2-amino-2-(4-ethylphenyl)butanoate
1179879-73-2 95%
0.1g
$755.0 2023-10-28
Enamine
EN300-10207257-2.5g
methyl 2-amino-2-(4-ethylphenyl)butanoate
1179879-73-2 95%
2.5g
$1680.0 2023-10-28
Enamine
EN300-10207257-1.0g
methyl 2-amino-2-(4-ethylphenyl)butanoate
1179879-73-2
1g
$928.0 2023-05-25

methyl 2-amino-2-(4-ethylphenyl)butanoate 関連文献

methyl 2-amino-2-(4-ethylphenyl)butanoateに関する追加情報

Methyl 2-Amino-2-(4-Ethylphenyl)Butanoate: A Comprehensive Overview

Methyl 2-amino-2-(4-ethylphenyl)butanoate (CAS No. 1179879-73-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and as a precursor in various synthetic pathways. The molecule consists of a butanoate backbone with a methyl group, an amino group, and a substituted phenyl ring, making it a versatile building block for further chemical modifications.

The butanoate moiety in methyl 2-amino-2-(4-ethylphenyl)butanoate plays a crucial role in its chemical reactivity and biological activity. The presence of the amino group introduces additional functional diversity, enabling the compound to participate in various biochemical interactions. Recent studies have highlighted the importance of such compounds in modulating enzyme activity and cellular signaling pathways, which could pave the way for novel therapeutic interventions.

One of the most intriguing aspects of methyl 2-amino-2-(4-ethylphenyl)butanoate is its ability to act as a substrate in enzymatic reactions. Researchers have explored its role in catalytic processes, particularly in the context of biocatalysis and green chemistry. The compound's 4-ethylphenyl substituent contributes to its lipophilicity, enhancing its solubility in organic solvents and facilitating its use in organic synthesis.

Recent advancements in computational chemistry have allowed for detailed modeling of methyl 2-amino-2-(4-ethylphenyl)butanoate's molecular interactions. These studies have provided insights into its potential as an inhibitor or activator of key enzymes involved in metabolic pathways. For instance, simulations suggest that the compound could bind to specific receptor sites, modulating their activity and offering therapeutic benefits.

In addition to its pharmacological applications, methyl 2-amino-2-(4-ethylphenyl)butanoate has shown promise as a chiral auxiliary in asymmetric synthesis. Its chiral center provides a platform for enantioselective reactions, which are critical in the production of optically active compounds with high enantiomeric excess. This property makes it invaluable in the synthesis of complex molecules, including pharmaceutical agents and agrochemicals.

The synthesis of methyl 2-amino-2-(4-ethylphenyl)butanoate involves multi-step processes that highlight the principles of modern organic chemistry. Techniques such as nucleophilic substitution, condensation reactions, and catalytic hydrogenation are employed to construct the molecule's intricate architecture. The development of efficient synthetic routes has been a focal point for researchers aiming to scale up production for commercial applications.

From an environmental standpoint, the compound's biodegradability and ecological impact have been subjects of recent investigation. Studies indicate that under specific conditions, methyl 2-amino-2-(4-ethylphenyl)butanoate can undergo microbial degradation, reducing its persistence in natural ecosystems. This information is crucial for assessing its safety profile and ensuring sustainable practices during large-scale manufacturing.

In conclusion, methyl 2-amino-2-(4-ethylphenyl)butanoate (CAS No. 1179879-73-2) stands out as a multifaceted compound with diverse applications across various scientific domains. Its structural features, combined with cutting-edge research findings, underscore its potential as a key player in drug discovery and chemical synthesis.

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